Cas no 1343667-14-0 (1H-Pyrazole-1-acetamide, 3-amino-4-chloro-N-(2-methylpropyl)-)

Technical Introduction: 1H-Pyrazole-1-acetamide, 3-amino-4-chloro-N-(2-methylpropyl)- is a specialized pyrazole derivative with a molecular structure featuring an acetamide linkage and a substituted isobutyl group. This compound is of interest in medicinal and agrochemical research due to its functional groups, which may confer bioactivity or serve as an intermediate in synthetic pathways. The presence of both amino and chloro substituents on the pyrazole ring enhances its reactivity, enabling further functionalization. Its structural features suggest potential utility in the development of targeted inhibitors or ligands. The compound is typically handled under controlled conditions due to its reactive nature, and purity is critical for research applications.
1H-Pyrazole-1-acetamide, 3-amino-4-chloro-N-(2-methylpropyl)- structure
1343667-14-0 structure
Product name:1H-Pyrazole-1-acetamide, 3-amino-4-chloro-N-(2-methylpropyl)-
CAS No:1343667-14-0
MF:C9H15ClN4O
MW:230.694600343704
CID:6123834
PubChem ID:64039385

1H-Pyrazole-1-acetamide, 3-amino-4-chloro-N-(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-1-acetamide, 3-amino-4-chloro-N-(2-methylpropyl)-
    • 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-isobutylacetamide
    • CS-0294930
    • 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
    • AKOS013356000
    • EN300-804723
    • 1343667-14-0
    • Inchi: 1S/C9H15ClN4O/c1-6(2)3-12-8(15)5-14-4-7(10)9(11)13-14/h4,6H,3,5H2,1-2H3,(H2,11,13)(H,12,15)
    • InChI Key: DOSMYYBLUFCOKU-UHFFFAOYSA-N
    • SMILES: N1(CC(NCC(C)C)=O)C=C(Cl)C(N)=N1

Computed Properties

  • Exact Mass: 230.0934388g/mol
  • Monoisotopic Mass: 230.0934388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 72.9Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 445.4±35.0 °C(Predicted)
  • pka: 14.88±0.46(Predicted)

1H-Pyrazole-1-acetamide, 3-amino-4-chloro-N-(2-methylpropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-804723-5.0g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
1343667-14-0 95%
5.0g
$2028.0 2024-05-21
Enamine
EN300-804723-0.25g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
1343667-14-0 95%
0.25g
$642.0 2024-05-21
Enamine
EN300-804723-1.0g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
1343667-14-0 95%
1.0g
$699.0 2024-05-21
Enamine
EN300-804723-10.0g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
1343667-14-0 95%
10.0g
$3007.0 2024-05-21
Enamine
EN300-804723-0.05g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
1343667-14-0 95%
0.05g
$587.0 2024-05-21
Enamine
EN300-804723-0.5g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
1343667-14-0 95%
0.5g
$671.0 2024-05-21
Enamine
EN300-804723-0.1g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
1343667-14-0 95%
0.1g
$615.0 2024-05-21
Enamine
EN300-804723-2.5g
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide
1343667-14-0 95%
2.5g
$1370.0 2024-05-21

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